molecular formula C18H20O B1360503 2',6'-Dimethyl-3-(2-methylphenyl)propiophenone CAS No. 898789-56-5

2',6'-Dimethyl-3-(2-methylphenyl)propiophenone

Cat. No.: B1360503
CAS No.: 898789-56-5
M. Wt: 252.3 g/mol
InChI Key: MYVIOXDAYLMPFQ-UHFFFAOYSA-N
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Description

2’,6’-Dimethyl-3-(2-methylphenyl)propiophenone is an organic compound with the molecular formula C18H20O. It is a derivative of propiophenone, featuring a propiophenone core substituted with two methyl groups at the 2’ and 6’ positions and a 2-methylphenyl group at the 3 position. This compound is primarily used in scientific research and has various applications in organic synthesis and material science.

Scientific Research Applications

2’,6’-Dimethyl-3-(2-methylphenyl)propiophenone is used in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.

    Pharmaceutical Research: It is investigated for its potential biological activities and as a precursor for the synthesis of pharmaceutical compounds.

    Chemical Analysis: The compound is used as a standard or reference material in analytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,6’-Dimethyl-3-(2-methylphenyl)propiophenone can be achieved through several methods, including:

Industrial Production Methods

Industrial production of 2’,6’-Dimethyl-3-(2-methylphenyl)propiophenone typically involves large-scale Friedel-Crafts acylation due to its efficiency and cost-effectiveness. The reaction is carried out in a controlled environment to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2’,6’-Dimethyl-3-(2-methylphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield alcohols or hydrocarbons, typically using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nitrating mixture (nitric acid and sulfuric acid), sulfur trioxide, halogens (chlorine, bromine) with a Lewis acid catalyst.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, hydrocarbons.

    Substitution: Nitro, sulfonic, or halogenated derivatives.

Mechanism of Action

The mechanism of action of 2’,6’-Dimethyl-3-(2-methylphenyl)propiophenone depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex molecules. In biological research, its mechanism of action would depend on the specific biological target or pathway being studied. The compound may interact with enzymes, receptors, or other molecular targets, leading to specific biochemical effects.

Comparison with Similar Compounds

2’,6’-Dimethyl-3-(2-methylphenyl)propiophenone can be compared with other similar compounds, such as:

    2’,6’-Dimethyl-3-(4-methylphenyl)propiophenone: This compound has a similar structure but with a 4-methylphenyl group instead of a 2-methylphenyl group. The positional difference can lead to variations in chemical reactivity and physical properties.

    2’,6’-Dimethyl-3-phenylpropiophenone: This compound lacks the additional methyl group on the phenyl ring, which can affect its steric and electronic properties.

    2’,6’-Dimethylpropiophenone: This compound lacks the 2-methylphenyl group, making it less complex and potentially less reactive in certain chemical reactions.

The uniqueness of 2’,6’-Dimethyl-3-(2-methylphenyl)propiophenone lies in its specific substitution pattern, which can influence its reactivity and applications in various fields of research.

Properties

IUPAC Name

1-(2,6-dimethylphenyl)-3-(2-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O/c1-13-7-4-5-10-16(13)11-12-17(19)18-14(2)8-6-9-15(18)3/h4-10H,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVIOXDAYLMPFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)CCC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644025
Record name 1-(2,6-Dimethylphenyl)-3-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898789-56-5
Record name 1-(2,6-Dimethylphenyl)-3-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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